molecular formula C22H25N3O3S B2448701 (E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 379714-48-4

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2448701
CAS No.: 379714-48-4
M. Wt: 411.52
InChI Key: LQPNKFQGWXIOLZ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

A related compound, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, demonstrates notable in vitro antioxidant properties and in vivo anti-inflammatory activities. Specifically, phenolic substitutions in these compounds were found to enhance antioxidant activity, and selected compounds showed significant anti-inflammatory effects comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).

Anti-Rheumatic Potential

Compounds similar in structure, such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, have been synthesized and shown to possess significant antioxidant, analgesic, and anti-rheumatic effects. This indicates potential applications in rheumatic treatments (Sherif & Hosny, 2014).

Selective Fluorescence and Anti-Cancer Activity

Isomeric intermediates based on related compounds have been found to display distinct fluorescence characteristics and selective anti-cancer activities. The E, E isomers exhibited higher quantum efficiency and fluorescence, with notable anti-cancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-6-25(7-2)18-10-8-16(9-11-18)12-17(13-23)20(26)24-21-19(22(27)28-5)14(3)15(4)29-21/h8-12H,6-7H2,1-5H3,(H,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNKFQGWXIOLZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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